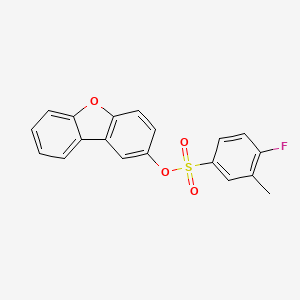

二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

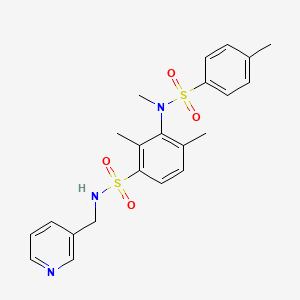

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is a chemical compound that is likely to be a derivative of benzofuran. Benzofuran derivatives are a class of organic compounds that contain a fused benzene and furan ring system. The specific compound mentioned includes a dibenzofuran moiety, which suggests a structure with two benzene rings fused to a central furan ring, and a 4-fluoro-3-methylbenzenesulfonate group attached to it. This structure implies potential applications in pharmaceuticals, materials science, and organic synthesis due to the unique properties conferred by the dibenzofuran core and the functional groups attached to it.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. One method for synthesizing related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, involves an electrochemical aryl radical generation followed by a 5-exo cyclization and subsequent carboxylation sequence. This method uses 2-allyloxybromobenzenes and methyl 4-tert-butylbenzoate as an electron-transfer mediator . Although the specific synthesis of Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is not detailed in the provided papers, similar electrochemical techniques could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate would be expected to feature a dibenzofuran core with a sulfonate group that is substituted with a fluorine atom and a methyl group. The presence of these substituents can significantly affect the electronic properties of the molecule, such as electron distribution and reactivity. The dibenzofuran core itself is known for its stability and ability to participate in various chemical reactions due to the aromaticity of the benzene rings and the heteroaromatic furan ring.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions. The presence of a fluorine atom and a sulfonate group in the molecule would influence its reactivity. For example, the fluorine atom is an electron-withdrawing group that could make the benzene ring more susceptible to nucleophilic attack. The sulfonate group could serve as a good leaving group in substitution reactions or as a site for further functionalization. The provided papers do not detail specific reactions for Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate, but they do mention the formation of fluorinated benzofuran derivatives through anodic fluorination, which could be relevant to the synthesis or reactivity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate would be influenced by its molecular structure. The presence of the dibenzofuran core would likely contribute to its thermal stability and potential aromatic character. The fluorine and sulfonate groups would affect its solubility, with the sulfonate group likely increasing solubility in polar solvents. The compound's melting point, boiling point, and other physical properties would depend on the intermolecular forces present, such as hydrogen bonding or dipole-dipole interactions. The papers provided do not offer specific data on the physical and chemical properties of this compound, but these general trends can be inferred based on the known behavior of similar benzofuran derivatives and the functional groups present.

科学研究应用

二苯并呋喃的氟化

二苯并呋喃的氟化过程,它是二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯的关键组成部分,已使用 N-F 型试剂进行了研究。形成的氟化产物的产率和区域选择性取决于所使用的试剂 (Zupan、Iskra 和 Stavber,1996 年)。

氟-18 标记的 β 受体阻滞剂的放射合成

已经开发出一种新的合成方法,包括涉及二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯的 β 受体阻滞剂的氟化衍生物。这种方法显示出对脑 PET 成像的前景 (Stephenson 等人,2008 年)。

带有荧光标记的 HPLC-FLD 方法

一种使用新型荧光标记试剂(包括二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯)的 HPLC-FLD 方法,对人血清中的胆汁酸和游离脂肪酸显示出高检测灵敏度和选择性。该方法为在临床样品中检测这些化合物提供了一种有效的方法 (Li 等人,2012 年)。

抗癌药物拉帕替尼的合成

关于涉及二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯的抗癌药物拉帕替尼的甲苯磺酸盐合成的研究,增加了我们对非键合相互作用在药物产品中的作用的理解。这有助于开发更有效的药物 (Ravikumar 等人,2013 年)。

二苯并呋喃类异黄酮的抗结核活性

合成新型二苯并呋喃类异黄酮,包括二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯,已显示出显着的抗结核活性。这指出了结核病的潜在新疗法 (Yempala 等人,2012 年)。

用于芳香化酶成像的沃罗唑类似物的合成

对 18F 标记的沃罗唑类似物的合成(包括二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯)的研究,促进了芳香化酶的新型显像剂的开发。这对癌症研究和治疗具有重要意义 (Erlandsson 等人,2008 年)。

酸性介质中的缓蚀

对合成化合物(包括二苯并呋喃-2-基 4-氟-3-甲基苯磺酸酯)对酸性介质中金属腐蚀的抑制作用的研究显示出优异的抑制作用。这对工业应用具有影响 (Ehsani、Moshrefi 和 Ahmadi,2015 年)。

属性

IUPAC Name |

dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4S/c1-12-10-14(7-8-17(12)20)25(21,22)24-13-6-9-19-16(11-13)15-4-2-3-5-18(15)23-19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVQKHJEJFTSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)